Carboxamide Moiety Comparison: Quinoxaline-2-carboxamide vs. Adamantane-1-carboxamide in Isosteric Scaffolds
The target compound features a quinoxaline-2-carboxamide moiety, whereas the closest commercially available isostere, N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)adamantane-1-carboxamide (CAS 1235378-20-7), replaces this with an adamantane-1-carboxamide . Within the Purdue Pharma/Shionogi patent family, quinoxaline-bearing compounds (Formula I) are claimed for distinct therapeutic profiles compared to other heteroaryl carboxamides, with the quinoxaline ring explicitly included in the Markush structure as a preferred embodiment for pain indications [1]. The adamantane analog is not covered by the same patent claims, indicating differentiated intellectual property positions.
| Evidence Dimension | Carboxamide moiety identity and patent claim scope |
|---|---|
| Target Compound Data | Quinoxaline-2-carboxamide; explicitly claimed in US8846929B2 Formula I for pain |
| Comparator Or Baseline | Adamantane-1-carboxamide analog (CAS 1235378-20-7); not claimed in US8846929B2 |
| Quantified Difference | Different carboxamide pharmacophore (quinoxaline vs. adamantane); distinct patent protection |
| Conditions | Patent claim analysis; no direct pharmacological head-to-head data publicly available |
Why This Matters
For procurement tied to IP-protected research programs targeting pain pathways, the quinoxaline-bearing compound is the only one with explicit patent-derived rationale for pain-relevant target engagement.
- [1] US Patent US8846929B2. Substituted-quinoxaline-type piperidine compounds and the uses thereof. Formula I explicitly includes quinoxaline as a core heterocycle for pain treatment. View Source
